3-Butyloxirane-2-carbaldehyde

Flavor Chemistry Sensory Science GC-Olfactometry

3-Butyloxirane-2-carbaldehyde, most commonly referenced as 2,3-epoxyheptanal, is a chiral trans-epoxy aldehyde (C₇H₁₂O₂) belonging to the homologous series of 2,3-epoxyalkanals. It is a colorless to pale yellow liquid with a boiling point of 60°C at 9 mmHg and a refractive index range of 1.427-1.437.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 58936-30-4
Cat. No. B12755085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyloxirane-2-carbaldehyde
CAS58936-30-4
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCCCC1C(O1)C=O
InChIInChI=1S/C7H12O2/c1-2-3-4-6-7(5-8)9-6/h5-7H,2-4H2,1H3
InChIKeyJSGLRFSEKUNPRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyloxirane-2-carbaldehyde (CAS 58936-30-4): Procurement-Grade Overview for Scientific Sourcing


3-Butyloxirane-2-carbaldehyde, most commonly referenced as 2,3-epoxyheptanal, is a chiral trans-epoxy aldehyde (C₇H₁₂O₂) belonging to the homologous series of 2,3-epoxyalkanals [1]. It is a colorless to pale yellow liquid with a boiling point of 60°C at 9 mmHg and a refractive index range of 1.427-1.437 . The compound is recognized as a flavoring agent with FEMA GRAS designation No. 4658 and JECFA evaluation No. 2148, specifically profiled for its characteristic grassy odor note, which differentiates it from the citrus-like or soapy notes of its longer-chain homologs [1].

The Substitution Risk in 2,3-Epoxyalkanal Procurement: Why 2,3-Epoxyheptanal Cannot Be Replaced


Generic substitution among homologous 2,3-epoxyalkanals for flavor applications leads to profound sensory profile shifts. Gas chromatography-olfactometry (GC-O) data confirms that the odor quality transitions sharply from 'grassy' for the C6 and C7 compounds to 'citrus-like, fatty' for C8 and C9, and finally 'citrus-like, soapy' for C10-C12 [1]. Consequently, using 2,3-epoxyoctanal (C8) in place of 2,3-epoxyheptanal (C7) would fundamentally alter a fruit or green flavor formula. Furthermore, a 2.7-fold difference in odor potency exists, with C8 having a threshold of 2.6 ng/L in air versus 6.9 ng/L for C7, meaning direct replacement without dosage adjustment will cause over-flavoring [1].

Quantitative Scientific Evidence Guide for Sourcing 2,3-Epoxyheptanal (CAS 58936-30-4)


Odor Quality Differentiation: Grassy (C7) vs. Citrus (C8/C9) Profile

The olfactory character of 2,3-epoxyheptanal (C7) is definitively 'grassy', as determined by GC-O, which stands in contrast to 'citrus-like, fatty' for its direct homolog 2,3-epoxyoctanal (C8) and 2,3-epoxynonanal (C9) [1]. This sensory divergence, driven solely by a single methylene group difference in chain length, establishes the C7 compound as the sole contributor of a green note within the C6-C12 epoxyalkanal series, as the C6 analog is also 'grassy' but with a 9% lower odor threshold [1].

Flavor Chemistry Sensory Science GC-Olfactometry

Quantitative Odor Threshold Comparison: 2.7x Less Potent than 2,3-Epoxyoctanal

2,3-Epoxyheptanal (C7) exhibits an odor threshold of 6.9 ng/L in air, which is 2.7 times higher than that of 2,3-epoxyoctanal (C8) at 2.6 ng/L [1]. It is also less potent than the C9 (3.5 ng/L) and C10 (3.7 ng/L) analogs, as the series shows a slight minimum in thresholds between C8 and C10 [1]. This quantitative data allows a flavorist to calculate precise dosage adjustments by a factor of 2.7 when reformulating between C7 and C8.

Flavor Chemistry Sensory Science GC-Olfactometry

Regulatory Provenance: Established FEMA GRAS 4658 and JECFA 2148 Integrations

2,3-Epoxyheptanal is recognized with FEMA GRAS number 4658, published in FEMA GRAS publication 24, and JECFA number 2148, evaluated at the 76th meeting in 2012 [1][2]. While several epoxyaldehydes have been identified in foods, formal regulatory clearances are compound-specific; for instance, 2,3-epoxyoctanal has been reported in oatmeal but lacks a discrete FEMA GRAS number in this context, making its regulatory pathway less defined [3]. The explicit inclusion of 2,3-epoxyheptanal in these databases provides a clear regulatory framework for procurement.

Regulatory Science Food Safety Flavor Technology

Product Specification: Defined Purity Assay and Physical Property Window

Commercial technical specifications for 2,3-epoxyheptanal define a purity assay of 94.00 to 100.00% (sum of isomers), a refractive index of 1.42700 to 1.43700 at 20.00 °C, and a specific gravity of 0.938 to 0.948 at 20.00 °C . Critically, the specification notes a side component of 2-3% trans-2-heptenal, the likely precursor, which is a concrete quality marker [1]. These narrow, published specification ranges enable a buyer to perform rigorous incoming quality checks and establish binding acceptance criteria.

Analytical Chemistry Quality Control Supplier Management

Proven Application Scenarios for 2,3-Epoxyheptanal (CAS 58936-30-4) Based on Quantitative Evidence


Green and Grassy Flavor Formulation in Savory and Beverage Applications

Flavorists can directly compound 2,3-epoxyheptanal to achieve an authentic 'grassy' top-note without the 'citrus-like' contamination introduced by its longer-chain analogs [1]. The quantitative 2.7x dosing factor difference from 2,3-epoxyoctanal allows for precise cost-in-use calculations when switching from a prototype formula [1].

High-Compliance Flavor Systems for Regulated Markets

When developing flavors for global markets requiring rigorous safety documentation, 2,3-epoxyheptanal is the preferred choice over less-documented epoxyaldehydes. Its established FEMA 4658 and JECFA 2148 statuses provide immediate, citable regulatory proof, streamlining the complex approval process [2][3].

Analytical Standard Procurement for Lipid Oxidation Research

In food chemistry research studying volatile lipid degradation markers, sourcing a reference standard with a defined purity window (94-100%) and characterized by established retention indices on both polar (FFAP) and non-polar (DB-5) GC columns is crucial [1][4]. The confirmed presence of 2-3% trans-2-heptenal as a side component also alerts researchers to potential interference in trace-level analysis [4].

Specialty Chemical Intermediate for Stereocontrolled Synthesis

The defined (2S,3R) trans-configuration of the epoxide ring in 3-butyloxirane-2-carbaldehyde makes it a valuable chiral building block, as described in synthetic methodology papers [5]. Its dual aldehyde and epoxide functionality allows for sequential, chemoselective transformations, offering a distinct advantage over monofunctional analogs for building molecular complexity.

Quote Request

Request a Quote for 3-Butyloxirane-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.